molecular formula C8H11NO3 B126327 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one CAS No. 150307-84-9

4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one

Cat. No.: B126327
CAS No.: 150307-84-9
M. Wt: 169.18 g/mol
InChI Key: BYDYHGRLZYYOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bromadoline maleate involves the reaction of 4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide with maleic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The synthetic route includes the following steps:

Industrial Production Methods

Industrial production of bromadoline maleate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Bromadoline maleate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of bromadoline maleate .

Scientific Research Applications

Bromadoline maleate has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the study of opioid receptor binding and activity.

    Biology: Bromadoline maleate is used in biological research to study the effects of μ-opioid receptor agonists on cellular and molecular processes.

    Medicine: The compound is investigated for its potential use as an analgesic in pain management.

    Industry: Bromadoline maleate is used in the development of new synthetic opioids and related compounds.

Mechanism of Action

Bromadoline maleate exerts its effects by selectively binding to the μ-opioid receptor. This binding leads to the activation of the receptor, which in turn inhibits the release of neurotransmitters such as substance P and glutamate. The inhibition of these neurotransmitters results in analgesic effects, reducing the perception of pain. The molecular targets involved include the μ-opioid receptor and associated signaling pathways .

Comparison with Similar Compounds

Bromadoline maleate is similar to other synthetic opioids such as AH-7921 and U-47700. it is unique in its specific binding affinity and potency. Here is a comparison with similar compounds:

Conclusion

Bromadoline maleate is a significant compound in the field of synthetic opioids, with various applications in scientific research and potential therapeutic uses. Its unique properties and specific binding to the μ-opioid receptor make it a valuable tool for studying opioid receptor activity and developing new analgesics.

Properties

CAS No.

150307-84-9

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

4-acetyl-3-propyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C8H11NO3/c1-3-4-6-7(5(2)10)8(11)12-9-6/h9H,3-4H2,1-2H3

InChI Key

BYDYHGRLZYYOEO-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)ON1)C(=O)C

Canonical SMILES

CCCC1=C(C(=O)ON1)C(=O)C

Synonyms

5(4H)-Isoxazolone, 4-(1-hydroxyethylidene)-3-propyl- (9CI)

Origin of Product

United States

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